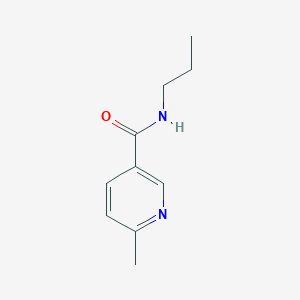
6-Methyl-n-propylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-n-propylnicotinamide is a chemical compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is a form of vitamin B3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n-propylnicotinamide typically involves the reaction of 6-methylnicotinic acid with an appropriate propylating agent under controlled conditions. One common method involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
6-Methyl-n-propylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound.
科学的研究の応用
6-Methyl-n-propylnicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular metabolism and as a precursor to coenzymes like NAD+.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 6-Methyl-n-propylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. By influencing NAD+ levels, it can affect various metabolic pathways, including those involved in energy production, DNA repair, and cell signaling .
類似化合物との比較
Similar Compounds
6-Methylnicotinamide: A closely related compound with similar chemical structure and properties.
Nicotinamide: A form of vitamin B3 with well-known biological functions.
N-Methylnicotinamide: Another derivative of nicotinamide with distinct pharmacological properties
Uniqueness
6-Methyl-n-propylnicotinamide is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives
特性
IUPAC Name |
6-methyl-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-6-11-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPHVVHPNAHPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
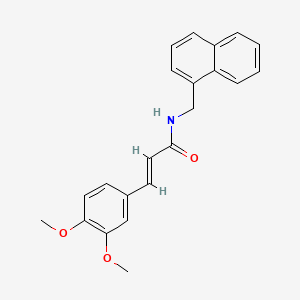
![Ethyl 2-[(5-bromo-2-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6622296.png)
![Methyl 5-[(3-carbamoyl-4-methylphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate](/img/structure/B6622302.png)
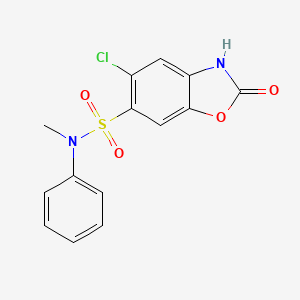
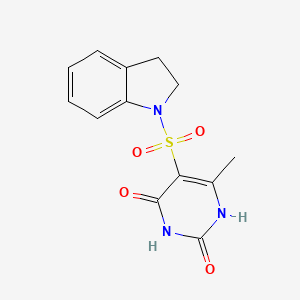
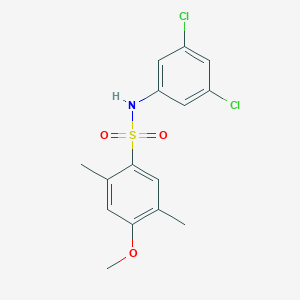
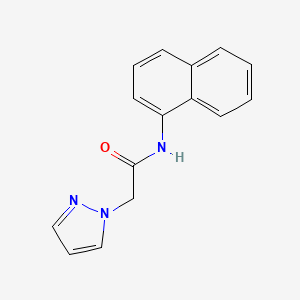
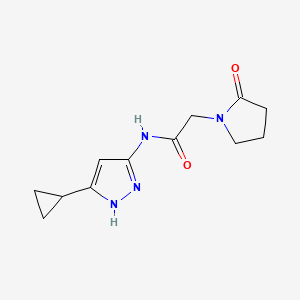
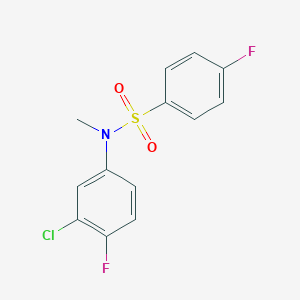
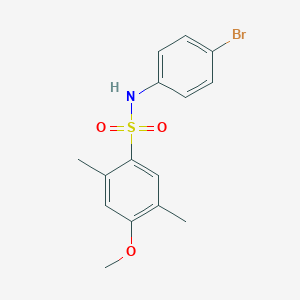
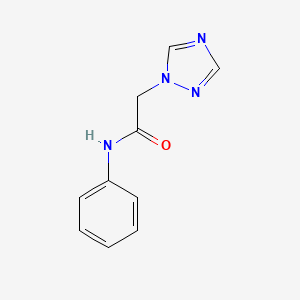
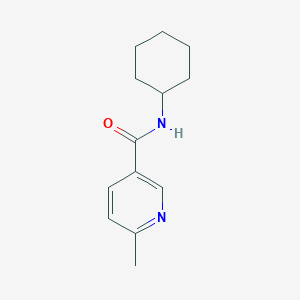
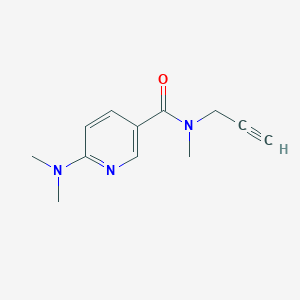
![Methyl 3-[3-(2,4-dichlorophenyl)propanoylamino]benzoate](/img/structure/B6622393.png)
